Antileishmanial agent-14

Antileishmanial Promastigote Edelfosine

Antileishmanial agent-14 (compound 2o) is an O6-aminoalkyl-sulfuretin analog characterized by the IUPAC name (Z)-2-(2,5-dimethoxybenzylidene)-6-(2-(pyrrolidin-1-yl)ethoxy)benzofuran-3(2H)-one hydrochloride and the molecular formula C23H26ClNO5. It is a semi-synthetic derivative of sulfuretin, a naturally occurring aurone scaffold, and has been specifically developed to overcome the poor aqueous solubility and limited potency of earlier sulfuretin-based antileishmanial leads.

Molecular Formula C23H26ClNO5
Molecular Weight 431.9 g/mol
Cat. No. B15138823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-14
Molecular FormulaC23H26ClNO5
Molecular Weight431.9 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCC4.Cl
InChIInChI=1S/C23H25NO5.ClH/c1-26-17-6-8-20(27-2)16(13-17)14-22-23(25)19-7-5-18(15-21(19)29-22)28-12-11-24-9-3-4-10-24;/h5-8,13-15H,3-4,9-12H2,1-2H3;1H/b22-14-;
InChIKeyUGJKJCCMAUWUTO-YDHFHHHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antileishmanial Agent-14 (CAS 1638956-72-5): A Sulfuretin Analog with Dual-Stage Activity Against L. donovani


Antileishmanial agent-14 (compound 2o) is an O6-aminoalkyl-sulfuretin analog characterized by the IUPAC name (Z)-2-(2,5-dimethoxybenzylidene)-6-(2-(pyrrolidin-1-yl)ethoxy)benzofuran-3(2H)-one hydrochloride and the molecular formula C23H26ClNO5 . It is a semi-synthetic derivative of sulfuretin, a naturally occurring aurone scaffold, and has been specifically developed to overcome the poor aqueous solubility and limited potency of earlier sulfuretin-based antileishmanial leads [1].

Why Antileishmanial Agent-14 Cannot Be Replaced by Other In-Class Sulfuretin Analogs or Standard Antileishmanials


Generic substitution is precluded due to the compound's unique O6-aminoalkyl modification, which addresses the poor aqueous solubility and low potency that plagued the parent sulfuretin scaffold and many other benzofuranone analogs [1]. The introduction of the 2',5'-dimethoxy substitution on ring-B, combined with the specific pyrrolidinyl-ethoxy side chain, confers a distinct activity profile against both promastigote and intracellular amastigote stages of Leishmania donovani—a differentiation not achieved by earlier hit compounds or the unmodified sulfuretin [1].

Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons for Antileishmanial Agent-14


Potency Against L. donovani Promastigotes: Comparable to the Clinical-Stage Alkylphosphocholine Edelfosine

Antileishmanial agent-14 demonstrates in vitro potency against Leishmania donovani promastigotes with an IC50 of 4.1 μM, which the authors describe as 'comparable' to the reference drug edelfosine [1]. The direct comparator, edelfosine (ET-18-OCH3), exhibits an IC50 range of 0.12–1.32 μM against the same parasite strain under similar 72-hour incubation conditions [2].

Antileishmanial Promastigote Edelfosine

Intracellular Amastigote Activity: A Key Differentiator from Extracellular-Only Sulfuretin Analogs

Unlike many sulfuretin analogs that show activity only against extracellular promastigotes, antileishmanial agent-14 potently inhibits the clinically relevant intracellular amastigote stage of L. donovani with an IC50 of 11.1 μM [1]. Furthermore, at 25 μM and 50 μM, the compound suppresses amastigote activity with inhibitory rates of 116% and 115%, respectively, and reduces the parasite burden with an IC50 of 4.6 μM [1].

Antileishmanial Amastigote Intracellular

Acceptable Safety Window Relative to Edelfosine: A Host Cell Cytotoxicity Differentiation

The primary study identifies antileishmanial agent-14 (compound 2o) as possessing an 'acceptable safety window relative to the standard edelfosine' [1]. This statement is based on comparative evaluation against host cells alongside the reference drug, indicating that the compound's differential toxicity profile may offer an advantage in therapeutic index.

Antileishmanial Selectivity Cytotoxicity

O6-Aminoalkyl Modification as a Solubility and Potency Enhancement Strategy Over Parent Sulfuretin

The parent sulfuretin scaffold suffers from low potency and problematic aqueous solubility that hindered further development [1]. Antileishmanial agent-14 was rationally designed by incorporating an O6-aminoalkyl moiety (specifically a pyrrolidinyl-ethoxy group) to address these limitations, resulting in a compound with improved drug-like properties while maintaining antileishmanial activity.

Antileishmanial Solubility SAR

Multitarget Potential: Dual Inhibition of L. donovani Fumarate Reductase and Macrophage PGE2 Production

In silico docking studies predict that antileishmanial agent-14 binds to L. donovani fumarate reductase [1], an enzyme essential for parasite energy metabolism but absent in mammalian hosts [2]. Additionally, sulfuretin analogs have been reported to inhibit macrophage production of prostaglandin E2 (PGE2), which is implicated in Leishmania's immune evasion [1]. This dual mechanism is not present in standard antileishmanials such as miltefosine or amphotericin B.

Antileishmanial Fumarate Reductase PGE2

Recommended Research Applications for Antileishmanial Agent-14 Based on Differentiated Evidence


Lead Optimization and SAR Studies for Non-Phospholipid Antileishmanials

Use antileishmanial agent-14 as a benchmark lead compound in medicinal chemistry campaigns aiming to develop non-alkylphosphocholine antileishmanials. Its balanced promastigote (IC50=4.1 μM) and amastigote (IC50=11.1 μM) activity, coupled with the documented O6-aminoalkyl solubility-enhancing strategy [1], provides a validated starting point for scaffold hopping and analog generation.

In Vitro Mechanistic Studies of Fumarate Reductase Inhibition

Employ agent-14 in biochemical and cell-based assays to interrogate L. donovani fumarate reductase as a druggable target. The compound's predicted binding mode [1] makes it a useful chemical probe for target validation and for studying metabolic vulnerabilities in Leishmania parasites.

Combination Therapy Screening with Standard Antileishmanial Drugs

Given its distinct mechanism (fumarate reductase and PGE2 modulation) compared to miltefosine and amphotericin B [1], agent-14 is an ideal candidate for in vitro combination studies to identify additive or synergistic regimens that could reduce dose-limiting toxicities or circumvent emerging resistance.

Reference Compound for Intracellular Amastigote Assay Development

Utilize antileishmanial agent-14 as a control compound in macrophage-amastigote infection models. Its well-defined activity (IC50=11.1 μM for amastigote infection; 4.6 μM for parasite burden reduction) [1] provides a reproducible benchmark for validating assay conditions and screening new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antileishmanial agent-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.